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Abstract
PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of

phosphoinositide 3-kinase (PI3K) that has been investigated for its therapeutic potential in

oncology. As a semi-synthetic derivative of the natural product wortmannin, PX-866 was

developed to improve upon the pharmacological properties of its parent compound, exhibiting

enhanced stability and a more favorable toxicity profile. This technical guide provides an in-

depth overview of the discovery, synthesis, and biological characterization of PX-866 and its

primary metabolite, 17-hydroxy-PX-866 (PX-866-17OH). Detailed experimental protocols for its

synthesis and key biological assays are provided, along with a summary of its inhibitory activity.

Signaling pathways and experimental workflows are illustrated to provide a comprehensive

resource for researchers in the field of drug discovery and development.

Discovery and Rationale
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent

dysregulation in a wide range of human cancers has made it a prime target for therapeutic

intervention. Wortmannin, a fungal metabolite, was one of the first identified potent PI3K

inhibitors. However, its clinical development was hampered by its poor stability, off-target

effects, and toxicity.
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This led to the development of a library of over 100 wortmannin analogs with the aim of

identifying a compound with improved drug-like properties. From this library, PX-866 emerged

as a lead candidate.[1] PX-866, a synthetic viridin related to wortmannin, demonstrated

increased biological stability while retaining potent inhibitory activity against PI3K.[1] It

irreversibly inhibits Class I PI3K isoforms by covalently binding to a conserved lysine residue in

the ATP-binding pocket of the p110 catalytic subunit.[1] Specifically, it targets Lys-802 in p110α.

[1]

Synthesis of PX-866
The synthesis of PX-866 is achieved through a semi-synthetic approach starting from the

natural product wortmannin. The key transformation involves a Michael addition of diallylamine

to the furan ring of wortmannin, leading to the opening of the furan and the formation of the

diallylaminomethylene-substituted steroid core.

While the precise, detailed protocol from the initial discovery is not publicly available, the

synthesis of a closely related analog, 17β-hydroxy-16α-iodo-PX-866, provides a representative

experimental procedure. The synthesis of PX-866 would follow a similar logic, omitting the

steps related to the introduction of iodine and the reduction of the C17-ketone.

Representative Experimental Protocol for Synthesis
The following protocol is adapted from the synthesis of a PX-866 analog and is presented as a

likely method for the preparation of PX-866.[2]

Reaction: Wortmannin + Diallylamine → PX-866

Materials:

Wortmannin

Diallylamine

Dichloromethane (DCM), freshly distilled

Silica gel for column chromatography

Solvents for chromatography (e.g., methanol/dichloromethane mixture)
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Procedure:

Reaction Setup: Dissolve wortmannin in freshly distilled dichloromethane in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reagent: To the stirred solution of wortmannin, add a molar excess of

diallylamine at room temperature.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in

dichloromethane).

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

The crude residue is then redissolved in a suitable solvent like ethyl acetate.

Purification: The crude product is purified by silica gel column chromatography. A gradient of

methanol in dichloromethane is a potential eluent system.

Characterization: The purified fractions containing PX-866 are combined, and the solvent is

evaporated. The final product is characterized by standard analytical techniques such as

nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS),

and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

Biological Activity and Data Presentation
PX-866 is a potent inhibitor of Class I PI3K isoforms. Its primary metabolite, 17-OH-PX-866,

also demonstrates significant inhibitory activity. The inhibitory concentrations (IC50) of both

compounds against various PI3K isoforms and in cellular assays are summarized in the tables

below.

In Vitro Inhibitory Activity of PX-866
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Target IC50 (nM) Assay Type

p110α 5 Enzyme Assay

p110β weak inhibitor Enzyme Assay

p110γ 2 Enzyme Assay

p110δ 9 Enzyme Assay

HT-29 cells (p-Akt) 20 Cellular Assay

Data compiled from multiple sources.[1][3][4]

In Vitro Inhibitory Activity of 17-OH-PX-866
Specific IC50 values for 17-OH-PX-866 against individual PI3K isoforms are not readily

available in the public domain, but it is reported to be a potent inhibitor at low nanomolar

concentrations.

Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of PX-866.

PI3K Enzyme Inhibition Assay (HTRF)
This protocol describes a common method for assessing the in vitro inhibitory activity of

compounds against PI3K isoforms using a Homogeneous Time-Resolved Fluorescence

(HTRF) assay.[5][6][7][8]

Materials:

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

ATP

PX-866 stock solution (in DMSO)
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Assay buffer (containing MgCl₂, DTT)

Stop solution

HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH

domain, Streptavidin-Allophycocyanin, biotinylated PIP3)

384-well low-volume assay plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of PX-866 in DMSO. Further dilute in assay

buffer to achieve the final desired concentrations.

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in assay

buffer to their working concentrations.

Assay Reaction: a. Add the diluted PX-866 or DMSO (vehicle control) to the wells of the 384-

well plate. b. Add the PI3K enzyme solution to all wells except the "no enzyme" control. c.

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the

kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for a defined

period (e.g., 60 minutes) at room temperature.

Reaction Termination and Detection: a. Stop the reaction by adding the stop solution. b. Add

the HTRF detection reagents. c. Incubate for 60 minutes at room temperature to allow for the

detection complex to form.

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the

fluorescence at the appropriate wavelengths.

Data Analysis: Calculate the percent inhibition for each concentration of PX-866 and fit the

data to a dose-response curve to determine the IC50 value.

Inhibition of Akt Phosphorylation in Cells (Western Blot)
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This protocol details the procedure for assessing the effect of PX-866 on the PI3K pathway in a

cellular context by measuring the phosphorylation of Akt at Serine 473.[9][10][11][12][13]

Materials:

Cancer cell line of interest (e.g., HT-29, U87)

Complete cell culture medium

PX-866 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

HRP-conjugated anti-rabbit secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat

cells with various concentrations of PX-866 for the desired time period (e.g., 2, 6, 24 hours).

Include a vehicle control (DMSO).

Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to

each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes. d. Centrifuge the

lysate to pellet cellular debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE.

b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block

the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the

membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the

membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room

temperature. f. Wash the membrane and detect the signal using an ECL substrate and an

imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for

total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-

Akt signal to total Akt and the loading control.

Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the effect of PX-866 on the

viability and proliferation of cancer cells.[14][15]

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

PX-866 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader
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Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to attach overnight.

Compound Treatment: Treat the cells with a range of concentrations of PX-866. Include a

vehicle control (DMSO) and a no-cell control (medium only).

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to reduce the MTT to formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability

relative to the vehicle control, and determine the IC50 value.

In Vivo Antitumor Efficacy (Xenograft Model)
This protocol provides a general outline for assessing the in vivo antitumor activity of PX-866 in

a subcutaneous xenograft mouse model.[1][3][16]

Materials:

Immunodeficient mice (e.g., nude or SCID)

Cancer cell line of interest

Matrigel (optional)

PX-866 formulation for oral administration

Vehicle control

Calipers for tumor measurement
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Procedure:

Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (often mixed with

Matrigel) into the flank of the immunodeficient mice. b. Allow the tumors to grow to a

palpable size (e.g., 100-200 mm³).

Treatment: a. Randomize the mice into treatment and control groups. b. Administer PX-866

orally at a predetermined dose and schedule (e.g., daily or every other day). c. Administer

the vehicle control to the control group.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g.,

twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.

Monitoring: Monitor the body weight and general health of the mice throughout the study.

Endpoint: The study can be terminated when the tumors in the control group reach a

predetermined size, or after a specific duration of treatment.

Data Analysis: Compare the tumor growth rates and final tumor volumes between the

treatment and control groups to determine the antitumor efficacy of PX-866.

Mandatory Visualizations
PI3K/Akt Signaling Pathway
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of PX-866.
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Experimental Workflow for PI3K Inhibition Assay
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Caption: Experimental workflow for a PI3K enzymatic inhibition assay (HTRF).

Western Blot Workflow for p-Akt Detection
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Caption: Experimental workflow for Western blot analysis of p-Akt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Discovery and Synthesis of PX-866-17OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593762#discovery-and-synthesis-of-px-866-17oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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